molecular formula C15H12O2 B556772 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17910-73-5

2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

Cat. No. B556772
CAS RN: 17910-73-5
M. Wt: 224.25 g/mol
InChI Key: MSGQRAAQALHWFA-UHFFFAOYSA-N
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Description

“2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one” is a chemical compound with a molecular weight of 224.26 . Its IUPAC name is 2-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Antidepressant Research

“2-Hydroxy-5-dibenzosuberone” is part of a group of compounds that have been proven effective for the treatment of depressive disorders . These compounds are potential tricyclic antidepressants (TCAs), which are still the most frequently prescribed antidepressants in many countries . Traditional cyclic antidepressants, like amitriptyline, imipramine, and noxiptiline, which contain dibenzosuberone moieties, mostly affect the autonomic and central nervous systems .

Pain Management

Compounds containing the dibenzosuberone unit have been proven effective for a variety of painful conditions. These include migraine headaches, noncardiac chest pain, functional dyspepsia, and irritable bowel syndrome (IBS) .

Proteomics Research

“2-Hydroxy-5-dibenzosuberone” is also used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level .

Synthesis of Novel Derivatives

“2-Hydroxy-5-dibenzosuberone” serves as a base structure for the synthesis of novel, potentially biologically active dibenzosuberone derivatives . These novel derivatives could have enhanced or different biological activities, expanding the potential applications of this compound .

Chemical Industry

In the chemical industry, “2-Hydroxy-5-dibenzosuberone” can be used as a starting material for the synthesis of other complex organic compounds. Its unique structure, formed by two aromatic rings fused with a seven-atom cycle, makes it a valuable compound in organic synthesis .

Pharmaceutical Industry

In the pharmaceutical industry, “2-Hydroxy-5-dibenzosuberone” and its derivatives can be used in the development of new drugs. Its potential antidepressant and pain-relieving properties make it a promising candidate for drug development .

Mechanism of Action

2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one or 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,b]-cyclohepten-5-one, is a compound of interest in the field of proteomics research . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary targets of 2-Hydroxy-5-dibenzosuberone are currently under investigation. As a specialty product for proteomics research , it is likely to interact with proteins or enzymes that play a crucial role in biological processes.

Biochemical Pathways

It is known that phenolic compounds like 2-hydroxy-5-dibenzosuberone can be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of 2-Hydroxy-5-dibenzosuberone’s action are currently under investigation. As a compound used in proteomics research , it is likely to have effects at the protein level, potentially influencing protein expression, function, or interactions.

properties

IUPAC Name

6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGQRAAQALHWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426533
Record name 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

CAS RN

17910-73-5
Record name 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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